molecular formula C23H22N2O5S B12988859 Methyl 5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Methyl 5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B12988859
M. Wt: 438.5 g/mol
InChI Key: VFWSTIKPWLDSFC-UHFFFAOYSA-N
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Description

Methyl5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 5-[(3-methoxyphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-13-7-5-8-15(11-13)20(26)25-22-18(23(28)30-4)14(2)19(31-22)21(27)24-16-9-6-10-17(12-16)29-3/h5-12H,1-4H3,(H,24,27)(H,25,26)

InChI Key

VFWSTIKPWLDSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiophenes, methyl esters, and amides. The synthetic route may involve:

    Formation of the thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the carbamoyl and benzamido groups: These functional groups can be introduced through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: Methylation of the carboxylate group can be performed using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxylate
  • Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Uniqueness

Methyl5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for scientific research and industrial use.

Biological Activity

Methyl 5-((3-methoxyphenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving 3-methoxy aniline and glutaric anhydride, resulting in a high yield of approximately 84% . The structural characterization is supported by various techniques including:

  • Crystallography : The crystal structure reveals a triclinic system with specific lattice parameters (e.g., a=5.0167(2)a=5.0167(2) Å, b=7.9264(5)b=7.9264(5) Å, c=15.2073(7)c=15.2073(7) Å) .
  • Spectroscopy : FTIR analysis indicates functional groups such as amide (C=O), hydroxyl (OH), and aromatic rings .

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the HSET (KIFC1) protein, which is crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to the induction of multipolar mitotic spindles, causing cell death in cancerous cells .
  • In Vitro Studies : Micromolar concentrations of related compounds have demonstrated effective inhibition of cancer cell proliferation in vitro, suggesting a promising therapeutic potential .

Antimicrobial Activity

In addition to anticancer effects, the compound's derivatives have been explored for antimicrobial properties:

  • Activity Against Pathogens : Preliminary tests indicate that certain derivatives possess activity against various bacterial strains and fungi, although specific data on this compound's efficacy is limited in the current literature.
  • Mechanisms : The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Inhibition of Cancer Cell Lines : A study demonstrated that treatment with similar thiophene derivatives resulted in a significant reduction in viability of breast cancer cell lines, with IC50 values in the micromolar range.
  • Antimicrobial Efficacy : Another investigation noted that derivatives showed promising results against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

Summary of Findings

Biological ActivityObservations
AnticancerInhibition of HSET protein; induction of multipolar mitotic spindles; effective against cancer cell lines.
AntimicrobialActivity against bacterial strains; potential mechanisms include membrane disruption.

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